n-Dansyl-trans-4-hydroxy-l-proline
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Overview
Description
n-Dansyl-trans-4-hydroxy-l-proline: is a derivative of trans-4-hydroxy-l-proline, which is an isomer of hydroxyproline. This compound is used as a chiral building block in the production of various pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins . The dansyl group, a fluorescent moiety, is often used in biochemical applications for labeling and detection purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Dansyl-trans-4-hydroxy-l-proline typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of trans-4-hydroxy-l-proline is protected using a suitable protecting group to prevent unwanted reactions.
Dansylation: The protected trans-4-hydroxy-l-proline is then reacted with dansyl chloride in the presence of a base such as triethylamine. This step attaches the dansyl group to the nitrogen atom of the proline ring.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of trans-4-hydroxy-l-proline can be achieved through microbial fermentation using engineered strains of Escherichia coli. These strains are optimized to enhance the production of trans-4-hydroxy-l-proline by manipulating metabolic pathways and fermentation conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Dansyl-trans-4-hydroxy-l-proline can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the proline ring.
Substitution: The dansyl group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the dansyl group under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted dansyl derivatives are the major products.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of pharmaceuticals .
- Employed in the preparation of chiral ligands for enantioselective reactions .
Biology:
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways: n-Dansyl-trans-4-hydroxy-l-proline exerts its effects primarily through its interaction with enzymes and receptors in biological systems. The dansyl group allows for the detection and tracking of the compound in biochemical assays. The hydroxyl group in the proline ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
trans-4-Hydroxy-l-proline: A major constituent of collagen, used in the synthesis of various pharmaceuticals.
trans-3-Hydroxy-l-proline: Another isomer of hydroxyproline with similar applications.
Uniqueness: n-Dansyl-trans-4-hydroxy-l-proline is unique due to the presence of the dansyl group, which imparts fluorescent properties. This makes it particularly useful in biochemical applications for labeling and detection, setting it apart from other hydroxyproline derivatives .
Properties
CAS No. |
35026-16-5 |
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Molecular Formula |
C17H20N2O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1 |
InChI Key |
KPMHEEJRFWEAKY-ABAIWWIYSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O |
Origin of Product |
United States |
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